molecular formula C11H11N3S B1268762 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 733790-54-0

5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268762
CAS No.: 733790-54-0
M. Wt: 217.29 g/mol
InChI Key: WLGLHDYAQXRRMM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as carbonic anhydrase and cholinesterase suggests its potential as an enzyme inhibitor . Additionally, this compound can form complexes with metal ions, which may enhance its biological activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, affecting its biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can interact with specific proteins within the nucleus, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Properties

IUPAC Name

3-cyclopropyl-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11-13-12-10(8-6-7-8)14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLHDYAQXRRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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